tert-Butyltrifluoroborate
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Overview
Description
tert-Butyltrifluoroborate is a chemical compound with the formula (CH₃)₃CBF₃K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in organic synthesis, especially in cross-coupling reactions and as a radical precursor.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with boron trifluoride etherate, followed by the addition of potassium fluoride. This method yields potassium this compound as a stable, crystalline solid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of non-hygroscopic reagents and stable intermediates ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds.
Radical Reactions: It serves as a radical precursor in photoredox-catalyzed reactions, enabling the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for cross-coupling reactions, and various oxidants and photocatalysts for radical reactions. Typical conditions involve mild temperatures and the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds, while radical reactions can yield a wide range of complex organic structures .
Scientific Research Applications
tert-Butyltrifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyltrifluoroborate exerts its effects varies depending on the reaction. In cross-coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. In radical reactions, it generates alkyl radicals through single-electron transfer processes, which then participate in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyltrifluoroborate include:
- Methyltrifluoroborate
- Ethyltrifluoroborate
- Phenyltrifluoroborate
Uniqueness
This compound is unique due to its stability and ease of handling compared to other organoboron compounds. Its non-hygroscopic nature and high thermal stability make it an attractive choice for various synthetic applications. Additionally, its ability to participate in both cross-coupling and radical reactions sets it apart from many other trifluoroborate compounds .
Properties
Molecular Formula |
C4H9BF3- |
---|---|
Molecular Weight |
124.92 g/mol |
IUPAC Name |
tert-butyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H9BF3/c1-4(2,3)5(6,7)8/h1-3H3/q-1 |
InChI Key |
GIUAGEWCTPWNRG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)(C)C)(F)(F)F |
Origin of Product |
United States |
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